1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate

orotidine-5′-monophosphate decarboxylase ODCase inhibition thio-nucleotide Ki comparison

1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate, systematically named 2-thiouridine 5′-monophosphate (2-Thio-UMP), is a sulfur-modified ribonucleotide (molecular formula C₉H₁₃N₂O₈PS, MW 340.25 g/mol) in which the O² carbonyl of uridine 5′-monophosphate (UMP) is replaced by a thiocarbonyl group. This compound belongs to the class of thio-substituted pyrimidine monophosphates and serves as both a product-analogue enzyme inhibitor (most notably of orotidine-5′-monophosphate decarboxylase, ODCase) and a metabolic precursor to the corresponding di- and triphosphates.

Molecular Formula C9H13N2O8PS
Molecular Weight 340.25 g/mol
CAS No. 29123-25-9
Cat. No. B1305290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate
CAS29123-25-9
Synonymspoly-2-thiouridylic acid
polyS2U
Molecular FormulaC9H13N2O8PS
Molecular Weight340.25 g/mol
Structural Identifiers
SMILESC1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O
InChIInChI=1S/C9H13N2O8PS/c12-5-1-2-11(9(21)10-5)8-7(14)6(13)4(19-8)3-18-20(15,16)17/h1-2,4,6-8,13-14H,3H2,(H,10,12,21)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1
InChIKeyOEUXFECIJDETRF-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate (2-Thio-UMP) CAS 29123-25-9 — Classification and Core Procurement Identity


1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate, systematically named 2-thiouridine 5′-monophosphate (2-Thio-UMP), is a sulfur-modified ribonucleotide (molecular formula C₉H₁₃N₂O₈PS, MW 340.25 g/mol) in which the O² carbonyl of uridine 5′-monophosphate (UMP) is replaced by a thiocarbonyl group . This compound belongs to the class of thio-substituted pyrimidine monophosphates and serves as both a product-analogue enzyme inhibitor (most notably of orotidine-5′-monophosphate decarboxylase, ODCase) and a metabolic precursor to the corresponding di- and triphosphates [1]. Unlike its 4-thio regioisomer, which engages a different hydrogen-bonding and metal-coordination pattern at enzyme active sites, 2-Thio-UMP exhibits a distinct inhibition fingerprint that makes it a non-interchangeable probe for discriminating O²- versus O⁴-mediated catalytic contributions [1].

Why 2-Thio-UMP (CAS 29123-25-9) Cannot Be Replaced by UMP, 4-Thio-UMP, or Other Thio-Nucleotides in Quantitative Enzymology


The regioisomeric position of sulfur substitution on the uracil ring dictates fundamentally different enzyme recognition, inhibition potency, and substrate behavior. 4-Thio-UMP inhibits yeast ODCase more strongly than UMP, whereas 2-Thio-UMP exhibits a Ki essentially identical to that of UMP [1]. Conversely, in the context of aspartate transcarbamylase, 2-Thio-UMP acts as a CTP-mimetic inhibitor, a property not shared by UMP [2]. Even among 2-thio congeners, 2-thio-dUMP (the 2′-deoxy analog) is a competent substrate for thymidylate synthase, while 2,4-dithio-dUMP is a non-substrate competitive inhibitor [3]. These regio- and sugar-specific divergences mean that substituting one thio-nucleotide for another—even within the same nominal class—will yield non-comparable kinetic, thermodynamic, and mechanistic readouts, directly impacting experimental reproducibility and data interpretability.

Quantitative Differentiation Evidence for 2-Thio-UMP (CAS 29123-25-9) Versus Closest Comparators


ODCase Inhibition: 2-Thio-UMP Ki Is 2.9-Fold Higher (Weaker) Than 4-Thio-UMP but 6-Fold Lower (Stronger) Than dUMP

Against yeast orotidine-5′-monophosphate decarboxylase (ODCase, EC 4.1.1.23), 2-thiouridine 5′-phosphate (2-Thio-UMP) exhibits an inhibition constant (Ki) of 0.043 mM at pH 7, 25°C. This places its potency intermediate between the more potent 4-thiouridine 5′-phosphate (4-Thio-UMP, Ki = 0.015 mM) and the substantially weaker 2′-deoxyuridine 5′-phosphate (dUMP, Ki = 0.26 mM) under the same conditions [1]. The 2.9-fold difference between 2-Thio-UMP and 4-Thio-UMP demonstrates that the O²→S substitution produces a measurably distinct inhibition profile from the O⁴→S substitution, reflecting differential engagement of the O⁴ keto/thioketo group with the enzyme active-site Zn²⁺ ion [1][2].

orotidine-5′-monophosphate decarboxylase ODCase inhibition thio-nucleotide Ki comparison

Yeast ODCase Intrinsic Inhibition: 4-Thio-UMP Is Stronger Than UMP; 2-Thio-UMP Ki Is Equivalent to UMP

In a direct comparison using purified yeast ODCase, Smiley et al. (1999) calculated intrinsic inhibition constants (accounting for pKa differences among the thio-analogues) and found that 4-thioUMP is a stronger inhibitor than the natural product UMP, whereas 2-thioUMP exhibits a Ki virtually identical to that of UMP [1]. This divergent behavior was attributed to the distinct roles of the O² and O⁴ positions: protonation at O² (replaced by sulfur in 2-thioUMP) is critical for catalysis, while a Zn²⁺ interaction at O⁴ (replaced by sulfur in 4-thioUMP) contributes to binding affinity [1].

yeast ODCase intrinsic inhibition constant thio-UMP analogue ranking

RNA Duplex Thermal Stability: s2U-Containing Duplexes Exhibit +11.7°C Higher Tm Than s4U-Containing Duplexes

In a head-to-head thermal melting study of pentamer RNA duplexes (Gs2UUUC paired with complementary GmAmAmAmCm), the 2-thiouridine (s2U)-containing duplex exhibited a melting temperature (Tm) of 30.7°C, compared to 19.0°C for the unmodified uridine (U) control and 14.5°C for the 4-thiouridine (s4U)-containing duplex, measured in 25 mM phosphate buffer, 0.5 mM EDTA, pH 7.0 [1]. The stability order s2U > U > s4U was independently corroborated by imino proton NMR exchange rates, chemical shift differences, and NH proton linewidths [1]. This 16.2°C differential between s2U and s4U (ΔTm = +16.2°C for s2U relative to s4U) reflects the C3′-endo sugar pucker stabilization induced by the 2-thiocarbonyl group, which pre-organizes the ribose for A-form helical geometry [1].

RNA duplex stability 2-thiouridine thermal melting thio-nucleoside comparison

E. coli RNA Polymerase Transcription: 4-Thiouridine Blocks Elongation; 2-Thiouridine Does Not

In a classic E. coli DNA-dependent RNA polymerase study, replacement of UTP with 4-thiouridine nucleoside triphosphate as substrate caused reversible transcription blockade specifically at adenosine clusters of the DNA template, as demonstrated by nearest-neighbor analysis of partially synthesized RNA [1]. Critically, this transcription-blocking phenotype was not observed with 2-thiouridine under identical conditions, indicating that the 4-thio modification uniquely interferes with A-U Watson-Crick base-pairing geometry during transcriptional elongation, whereas the 2-thio modification is accommodated by the polymerase active site [1]. Gel filtration further confirmed that the 4-thiouridine-blocked complex yields a stable, isolable ternary complex of RNA polymerase, DNA template, and nascent RNA suitable for physicochemical characterization [1].

RNA polymerase transcription blocking thiopyrimidine nucleotide specificity

Ribosome A-Site Binding: s2U Modification Enhances EF-Tu GTP Hydrolysis Rate by 5-Fold Compared to Unmodified Uridine

Kinetic measurements at the E. coli ribosome A-site using Gln-tRNAᴳˡⁿ demonstrated that the 2-thiouridine (s2U) modification at the wobble position (position 34) enhances binding affinity to both cognate glutamine codons (CAA and CAG) and increases the rate of GTP hydrolysis by elongation factor EF-Tu by 5-fold relative to the unmodified uridine control [1]. In a complementary study, a single-atom O→S substitution (s2U34) was shown to be sufficient to restore ribosome binding: the modified anticodon stem-loop ASLᴸʸˢSUU bound the ribosome with Kd = 176 ± 62 nM, comparable to native tRNAᴸʸˢSUU (Kd = 70 ± 7 nM), whereas the unmodified ASL showed negligible ribosome binding [2].

ribosome binding tRNA anticodon modification translational efficiency EF-Tu GTPase

Evidence-Driven Application Scenarios for 2-Thio-UMP (CAS 29123-25-9) Procurement


ODCase Mechanistic Studies Requiring O²-Position-Selective Probe

When the experimental objective is to discriminate the catalytic contributions of the O² protonation site from the O⁴ Zn²⁺-binding site in orotidine-5′-monophosphate decarboxylase (ODCase), 2-Thio-UMP serves as the requisite O²-specific probe. Its Ki (0.043 mM) being virtually identical to UMP confirms that O²→S substitution does not alter binding affinity, whereas 4-Thio-UMP (Ki = 0.015 mM) strengthens inhibition through enhanced O⁴-Zn²⁺ interaction [1][2]. Parallel use of 2-Thio-UMP and 4-Thio-UMP in the same assay allows deconvolution of O²- versus O⁴-mediated contributions to catalysis and inhibitor design [2].

Synthesis of Thermodynamically Stabilized RNA Oligonucleotides

For RNA chemical synthesis requiring enhanced duplex stability without the destabilization introduced by 4-thio modification, 2-Thio-UMP-derived phosphoramidite building blocks are indicated. The +11.7°C Tm enhancement (relative to unmodified U) and the +16.2°C advantage over 4-thio-U-containing duplexes directly translate to tighter antisense oligonucleotide binding and more robust RNA secondary structure stabilization in structural biology applications [1]. The 2-thiocarbonyl group also confers high A-versus-G discrimination at the wobble position, making 2-Thio-UMP essential for synthesizing codon-specific tRNA anticodon mimics [1][3].

In Vitro Transcription of Full-Length s2U-Modified RNA

In transcription-based RNA production, 2-Thio-UMP is the obligatory starting material for enzymatic conversion to 2-thio-UTP. Unlike 4-thio-UTP, which causes transcription blockade at adenosine template clusters, 2-thio-UTP is fully accommodated by E. coli RNA polymerase, enabling synthesis of full-length, s2U-modified transcripts [1]. This property is essential for generating homogeneous modified RNA for crystallography, NMR, and single-molecule biophysics studies requiring complete enzymatic incorporation of the 2-thio modification throughout the transcript.

Reconstitution of Physiologically Relevant tRNA Wobble Modification for Ribosome Functional Assays

For ribosomal A-site binding and translation fidelity assays, 2-Thio-UMP is the precursor for generating s2U34-modified tRNA transcripts. The 5-fold enhancement in EF-Tu GTP hydrolysis rate conferred by s2U relative to unmodified U, and the restoration of ribosome binding affinity to near-native levels (Kd ≈ 176 nM vs. 70 nM for native tRNA), establish that only the correctly 2-thio-modified monophosphate provides the physiologically relevant substrate for tRNA-modifying enzymes or for direct chemical incorporation [1][2]. Procurement of 2-Thio-UMP rather than UMP or 4-Thio-UMP is thus mandatory for experiments quantifying codon-dependent translational kinetics.

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